2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOIEYZMUZYWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule. This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents.
Cellular Effects
The effects of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity allows for different binding modes to enantioselective proteins, which can lead to varying biological activities. This compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is crucial for determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment.
Biological Activity
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one, identified by its CAS number 2092093-14-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The molecular structure of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one includes a chloro group and a trifluoromethyl pyrrolidine moiety, which contribute to its unique properties. The compound's molecular formula is , and it exhibits notable chemical reactivity due to the presence of the halogen and trifluoromethyl groups.
Biological Activity Overview
Research into the biological activity of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one has primarily focused on its potential as a pharmacological agent. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of chlorpromazine have shown pro-apoptotic effects in cancer cell lines such as A549 and HCT-116, suggesting that 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one may also possess similar activities . The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the S phase, which leads to reduced proliferation of cancer cells.
Neuropharmacological Effects
The pyrrolidine moiety in the compound is associated with neuropharmacological activities. Compounds with this structure have been studied for their effects on neurotransmitter systems and potential applications in treating neurological disorders. Research indicates that derivatives can influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated several chlorinated pyrrolidine derivatives for their cytotoxic effects against various cancer cell lines. The results showed that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts. The IC50 values for these compounds ranged from 10 µM to 50 µM depending on the cell line tested .
Case Study 2: Neuroprotection
In another investigation, a series of pyrrolidine derivatives were assessed for neuroprotective effects against oxidative stress-induced neuronal damage. The results demonstrated that certain derivatives significantly reduced cell death and oxidative markers, indicating potential therapeutic applications in neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in A549 cells | |
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Cytotoxicity | IC50 values between 10 µM to 50 µM |
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired compound. Various derivatives have been explored for their enhanced biological activity or altered pharmacokinetic profiles.
Research has indicated that 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing the trifluoromethyl group can enhance antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
- Neuropharmacological Effects : The pyrrolidine structure is known to influence neurotransmitter systems. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially offering therapeutic effects in neurodegenerative diseases.
- Anticancer Potential : Some derivatives of this compound have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth in vitro and in vivo.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one demonstrated potent activity against several strains of bacteria, including resistant strains. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Neuropharmacological Investigation
In a neuropharmacological study, the compound was tested for its effects on dopamine and serotonin receptors. Results indicated that it modulated receptor activity, suggesting potential use in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
